
4-(Benzylsulfanyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-L-phenylalanine is an organic compound that features a benzylsulfanyl group attached to the phenylalanine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a benzylthiol reacts with a halogenated phenylalanine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Benzylsulfanyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-L-phenylalanine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding phenylalanine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group can modulate the activity of these targets by altering their conformation or binding affinity . This modulation can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfonyl)-L-phenylalanine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-(Methylsulfanyl)-L-phenylalanine: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
4-(Benzylsulfanyl)-L-phenylalanine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it valuable for specific applications in medicinal chemistry and biochemical research .
Properties
CAS No. |
88170-98-3 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-benzylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2S/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
HPVTVJZROKJLNI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)
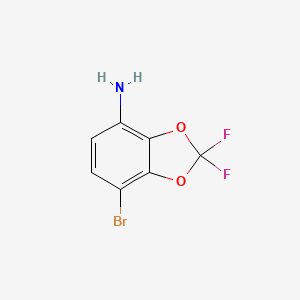
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13471896.png)
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
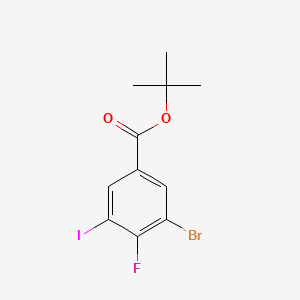
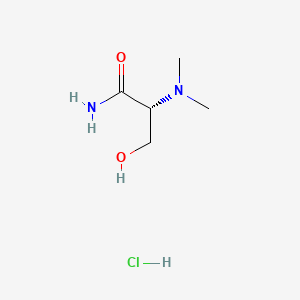
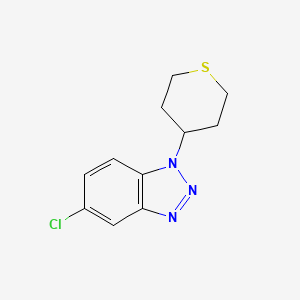
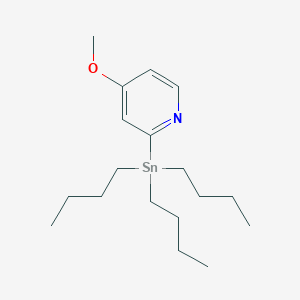
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)

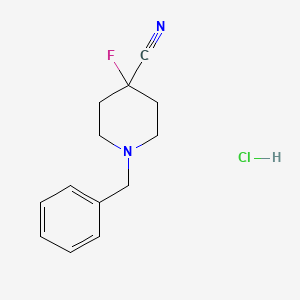
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
